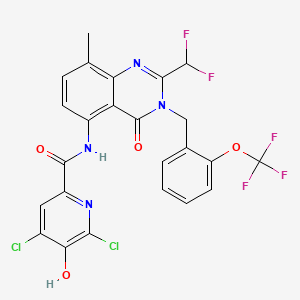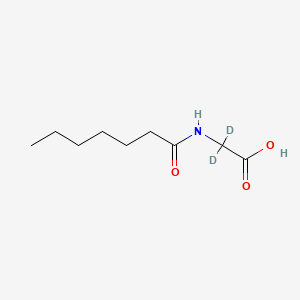
2'-Deoxyadenosine-13C10,15N5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-13C10,15N5 is a labeled nucleoside analog where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is a derivative of 2’-deoxyadenosine, a crucial component of DNA, and is often used in various scientific research applications due to its isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-13C10,15N5 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenine and deoxyribose components of the molecule. The process begins with the synthesis of labeled adenine, followed by its attachment to a labeled deoxyribose sugar. The reaction conditions often require the use of specific catalysts and solvents to ensure the incorporation of isotopes at the desired positions .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-13C10,15N5 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and stringent quality control measures to ensure isotopic purity and chemical integrity .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyadenosine-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the deoxyribose sugar into its oxidized forms.
Reduction: Reduction reactions can modify the adenine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the deoxyribose sugar can lead to the formation of 2’-deoxyadenosine-13C10,15N5 derivatives with altered sugar moieties .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid research to study DNA synthesis and repair mechanisms.
Biology: Employed in metabolic labeling experiments to track nucleotide incorporation into DNA.
Medicine: Utilized in diagnostic imaging and therapeutic research to understand the pharmacokinetics of nucleoside analogs.
Mecanismo De Acción
The mechanism of action of 2’-Deoxyadenosine-13C10,15N5 involves its incorporation into DNA during replication or repair processes. The labeled isotopes allow for the tracking and analysis of DNA synthesis pathways. Molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism. The pathways involved are primarily those related to DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxyguanosine-13C10,15N5
- 2’-Deoxycytidine-13C9,15N3
- Thymidine-13C10,15N2
Uniqueness
2’-Deoxyadenosine-13C10,15N5 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and analyzing DNA-related processes. Compared to other labeled nucleosides, it offers unique insights into adenine-specific pathways and interactions .
Propiedades
Fórmula molecular |
C10H13N5O3 |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clave InChI |
OLXZPDWKRNYJJZ-ASYNIKQTSA-N |
SMILES isomérico |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


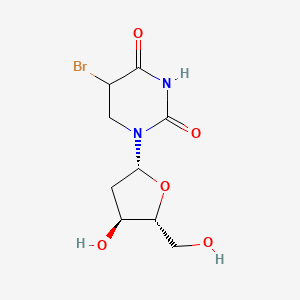


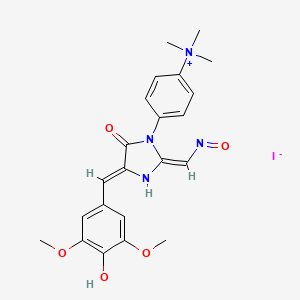
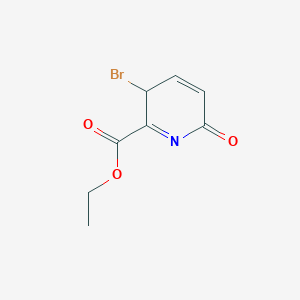
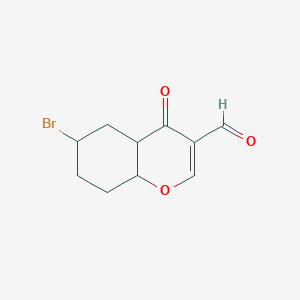
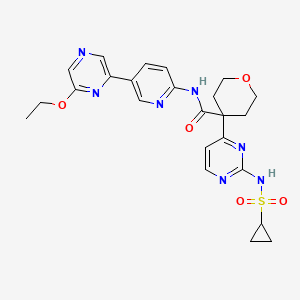
![methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R)-4-amino-5-hydroxyoxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid](/img/structure/B12365770.png)
![(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)
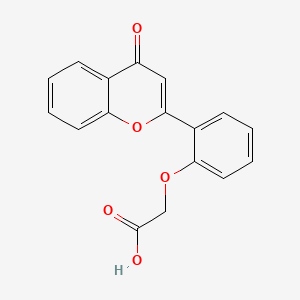
![tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12365787.png)

